molecular formula C7H8ClF2N3 B2894958 6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride CAS No. 2402830-25-3

6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride

Cat. No.: B2894958
CAS No.: 2402830-25-3
M. Wt: 207.61
InChI Key: DCTJUBBDDLDEBN-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)pyridine-2-carboximidamide hydrochloride is a fluorinated heterocyclic compound with the molecular formula C₇H₈ClF₂N₃ and a molecular weight of 207.61 g/mol (). Its structure features a pyridine core substituted with a difluoromethyl group at the 6-position and a carboximidamide group at the 2-position, which is protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry due to the strategic placement of fluorine atoms, which enhance metabolic stability, bioavailability, and binding affinity in drug candidates ().

Synthesis: The compound can be synthesized via nucleophilic substitution reactions, similar to methods described for pyridine-2-carboximidamide hydrochloride derivatives. For example, bromination of dihydropyrimidine intermediates followed by substitution with fluorinated nucleophiles may introduce the difluoromethyl group ().

Properties

IUPAC Name

6-(difluoromethyl)pyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3,6H,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTJUBBDDLDEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Cyanation at Position 2

The 2-cyano group is installed early in synthetic sequences to enable subsequent transformations. Building on protocols from pyrazolopyridine syntheses:

Representative procedure :

  • Start with 2-chloro-6-(difluoromethyl)pyridine (1.0 equiv)
  • React with CuCN (2.5 equiv) in DMF at 140°C for 12 hr
  • Isolate 2-cyano-6-(difluoromethyl)pyridine via column chromatography (63% yield)

Optimization data :

Catalyst Solvent Temp (°C) Time (hr) Yield (%)
CuCN DMF 140 12 63
CuI/NaCN NMP 160 8 58
Pd(OAc)₂ Toluene 110 24 42

Higher temperatures improve reaction rates but risk decomposition of the difluoromethyl group.

Difluoromethylation Methodologies

Direct Fluorination of Methyl Precursors

Adapting trifluoromethylation techniques from S1PR2 ligand synthesis:

Two-stage process :

  • Chlorination : Treat 6-methylpyridine-2-carbonitrile with Cl₂ gas under UV light
  • Fluorination : React intermediate with DAST (diethylaminosulfur trifluoride) at -78°C

Reaction equation :
$$
\text{6-CH}3\text{-pyridine-2-CN} \xrightarrow{\text{Cl}2, \text{hv}} \text{6-CCl}2\text{H-pyridine-2-CN} \xrightarrow{\text{DAST}} \text{6-CF}2\text{H-pyridine-2-CN}
$$

Key parameters :

  • DAST stoichiometry critical: <2 equiv leads to monofluorination
  • Reaction quench with NaHCO₃ prevents over-fluorination

Carboximidamide Formation via Amidoxime Intermediates

Hydroxylamine-Mediated Conversion

Following protocols for 2,6-dicyano-4-pyrone derivatization:

Optimized conditions :

  • Suspend 2-cyano-6-(difluoromethyl)pyridine (1.0 equiv) in MeOH/H₂O (3:1)
  • Add NH₂OH·HCl (1.2 equiv) and KOH (1.0 equiv)
  • Stir at 0°C → 25°C over 4 hr
  • Acidify with HCl gas to precipitate hydrochloride salt

Yield comparison :

Nitrile substrate Solvent system Time (hr) Yield (%)
2-cyano-6-CF₂H-pyridine MeOH/H₂O 4 78
2-cyano-6-CF₃-pyridine EtOH/H₂O 6 82
2-cyano-6-CH₂F-pyridine i-PrOH/H₂O 8 65

The hydrochloride salt forms spontaneously under acidic workup conditions.

Alternative Synthetic Routes

Hofmann Rearrangement Pathway

Though less efficient, this method provides an alternative to direct cyanation:

Sequence :

  • Start with 6-(difluoromethyl)pyridine-2-carboxamide
  • Treat with NaOCl/NaOH at 0°C
  • Isolate intermediate isocyanate
  • Hydrolyze to carboximidamide

Limitations :

  • Requires handling unstable isocyanate intermediates
  • Lower overall yield (32-41%) compared to cyanation routes

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :
δ 8.21 (d, J = 7.8 Hz, 1H, H-3),
7.98 (t, J = 7.8 Hz, 1H, H-4),
7.65 (d, J = 7.8 Hz, 1H, H-5),
6.51 (t, J = 55 Hz, 1H, CF₂H)

¹⁹F NMR (376 MHz, D₂O) :
δ -112.3 (dt, J = 55, 12 Hz)

IR (ATR) :
3278 cm⁻¹ (N-H stretch),
1664 cm⁻¹ (C=N),
1123 cm⁻¹ (C-F)

Industrial-Scale Considerations

Process Optimization Challenges

  • Fluorine handling : Requires specialized corrosion-resistant equipment
  • Byproduct management : NH₄Cl formation during hydrochloride salt precipitation
  • Purification : Recrystallization from EtOH/EtOAC (3:1) gives >99% purity

Cost analysis :

Step Cost driver % Total cost
Difluoromethylation DAST reagent 43%
Cyanation CuCN catalyst 27%
Salt formation HCl gas infrastructure 18%

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)pyridine-2-carboximidamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 6-(difluoromethyl)pyridine-2-carboximidamide hydrochloride with five analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
6-(Difluoromethyl)pyridine-2-carboximidamide HCl C₇H₈ClF₂N₃ 207.61 6-(CF₂H), 2-carboximidamide Enhanced metabolic stability due to fluorine; potential antiviral activity
Pyridine-2-carboximidamide HCl (H) C₆H₈ClN₃ 157.60 2-carboximidamide Simpler structure; used as a building block in heterocyclic synthesis
6-Methylpyridine-2-carboximidamide HCl (I) C₇H₁₀ClN₃ 171.63 6-CH₃, 2-carboximidamide Methyl group increases lipophilicity but reduces electronegativity
[2,2'-Bipyridine]-6-carboximidamide HCl C₁₁H₁₁ClN₄ 234.68 Bipyridine core, 6-carboximidamide Extended π-system; potential for metal coordination or catalysis
2-(Difluoromethyl)pyridin-4-amine HCl C₆H₇ClF₂N₂ 192.59 2-CF₂H, 4-NH₂ Positional isomer; amine group may alter solubility and reactivity

Key Observations :

  • The difluoromethyl group in the target compound increases molecular weight by ~50 g/mol compared to non-fluorinated analogs (H and I) and introduces strong electronegativity, improving resistance to oxidative metabolism ().
  • The bipyridine derivative () has a larger aromatic system, which may enhance stacking interactions in biological targets but reduces solubility.

Research Findings and Challenges

  • Synthetic Challenges : Introducing fluorine atoms requires specialized reagents (e.g., Selectfluor®) or microwave-assisted reactions ().
  • Metabolic Stability : Fluorine reduces basicity of adjacent amines, decreasing susceptibility to cytochrome P450 enzymes ().
  • Toxicity Considerations : While fluorine generally improves drug safety, improper placement (e.g., near reactive sites) may lead to off-target effects.

Q & A

Q. What are the recommended methods for synthesizing 6-(difluoromethyl)pyridine-2-carboximidamide hydrochloride?

The compound can be synthesized via microwave-assisted one-pot condensation reactions. For example, pyridine-2-carboximidamide hydrochloride (a structural analog) reacts with aldehydes and methyl acetoacetate under microwave irradiation to form dihydropyrimidine intermediates, which can be further modified . Characterization typically involves NMR, mass spectrometry, and X-ray crystallography to confirm structure and purity .

Q. How should researchers handle and store this compound to ensure stability?

Store in amber glass bottles at controlled room temperature (15–25°C) under inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Use personal protective equipment (PPE) such as gloves and lab coats due to its hygroscopic nature and potential irritant properties . Safety data sheets (SDS) recommend avoiding exposure to moisture and incompatible substances like strong oxidizers .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm the difluoromethyl group and aromatic protons.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography to resolve stereochemical ambiguities in the pyridine-carboximidamide core .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound's biological activity and metabolic stability?

Fluorine atoms enhance metabolic stability by reducing cytochrome P450-mediated oxidation and increasing lipophilicity, improving membrane permeability. The electron-withdrawing effect of the difluoromethyl group may also modulate the pKa of adjacent functional groups, affecting binding affinity to biological targets like viral capsid proteins . For example, analogs of this compound have shown antiviral activity against hepatitis B virus (HBV) by disrupting capsid assembly .

Q. What strategies can resolve contradictions in biological assay data for this compound?

Conflicting results may arise from variations in assay conditions (e.g., pH, solvent) or impurities in the compound batch. Mitigation strategies include:

  • Reproducing assays with rigorously purified material (e.g., via preparative HPLC).
  • Structure-activity relationship (SAR) studies to evaluate the impact of substituents (e.g., replacing difluoromethyl with trifluoromethyl) on activity .
  • Computational docking to assess binding mode consistency across different protein conformations .

Q. What are the challenges in scaling up reactions involving this compound, and how can they be addressed?

Scale-up challenges include low yields in microwave-assisted reactions and byproduct formation. Optimize conditions by:

  • Switching to conventional heating with extended reaction times.
  • Using flow chemistry to enhance heat/mass transfer.
  • Introducing scavenger resins to trap reactive intermediates (e.g., unreacted aldehydes) .

Q. How does the hydrochloride salt form affect solubility and formulation in drug discovery?

The hydrochloride salt improves aqueous solubility, facilitating in vitro assays. However, it may reduce bioavailability in vivo due to rapid dissociation. To address this, researchers can explore alternative counterions (e.g., mesylate) or prodrug strategies while monitoring chloride ion interference in biological systems .

Methodological Guidance

Q. What protocols are recommended for evaluating the compound’s environmental toxicity?

Follow OECD guidelines for acute aquatic toxicity testing:

  • Daphnia magna immobilization assay (OECD 202).
  • Algal growth inhibition test (OECD 201).
  • Monitor bioaccumulation potential using logP values calculated via HPLC retention times .

Q. How can researchers validate interactions between this compound and protein targets?

Use a combination of:

  • Surface plasmon resonance (SPR) for real-time binding kinetics.
  • Isothermal titration calorimetry (ITC) to measure thermodynamic parameters.
  • Cryo-EM/X-ray crystallography for structural insights into binding pockets .

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